

A Comparative Guide to the Spectroscopic Characterization of 2-(Chloromethyl)-4-phenylquinazoline

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Compound of Interest

Compound Name:	2-(Chloromethyl)-4-phenylquinazoline
CAS No.:	88629-03-2
Cat. No.:	B3163823

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the expected spectroscopic characteristics of **2-(Chloromethyl)-4-phenylquinazoline**, a key intermediate in synthetic and medicinal chemistry. Due to the limited availability of published experimental spectra for this specific molecule, this guide will leverage a comparative approach, utilizing data from structurally similar quinazoline derivatives. This methodology allows for a robust prediction and interpretation of the spectroscopic features of the title compound, grounded in the established principles of NMR, IR, and Mass Spectrometry.

Introduction to 2-(Chloromethyl)-4-phenylquinazoline: A Versatile Synthetic Building Block

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide range of biological activities. The title compound, **2-(Chloromethyl)-4-phenylquinazoline** (C₁₅H₁₁ClN₂, M.W. 254.71 g/mol, CAS No. 88629-03-2), is a valuable synthetic intermediate.[1] The presence of a reactive chloromethyl group at the 2-position and a phenyl group at the 4-position offers multiple avenues for further functionalization, making it a crucial building block in the synthesis of novel therapeutic agents.

Accurate structural elucidation through spectroscopic methods is paramount to ensure the identity and purity of this intermediate, thereby guaranteeing the integrity of subsequent synthetic steps and the biological evaluation of its derivatives.

Predicted Spectroscopic Data for 2-(Chloromethyl)-4-phenylquinazoline

The following sections detail the anticipated spectroscopic data for **2-(Chloromethyl)-4-phenylquinazoline** based on the analysis of closely related analogs.

¹H NMR Spectroscopy: Deciphering the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number and connectivity of protons in a molecule. The predicted ¹H NMR spectrum of **2-(Chloromethyl)-4-phenylquinazoline** in a deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aromatic protons of the quinazoline and phenyl rings, and the aliphatic protons of the chloromethyl group.

Table 1: Predicted ¹H NMR Chemical Shifts for **2-(Chloromethyl)-4-phenylquinazoline**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Key Comparative Insights
-CH ₂ Cl	4.8 - 5.0	Singlet (s)	The singlet for the -CH ₂ - group in the related 2-(Chloromethyl)-4-methylquinazoline is reported at 4.86 ppm. [2] The phenyl group's electronic effects are expected to have a minor influence on this shift.
Phenyl-H (ortho, meta, para)	7.4 - 7.8	Multiplet (m)	Protons of the phenyl group at C4 typically appear as a complex multiplet in the aromatic region.
Quinazoline-H (H5, H6, H7, H8)	7.5 - 8.5	Multiplets (m)	The protons on the quinazoline ring are expected in the downfield region, with their specific shifts and coupling patterns influenced by the phenyl substituent. [2] [3]

The downfield shift of the quinazoline protons is attributed to the deshielding effect of the aromatic ring system. The chloromethyl protons are expected to appear as a sharp singlet due to the absence of adjacent protons.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (^{13}C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ^{13}C NMR spectrum of **2-(Chloromethyl)-4-phenylquinazoline** will show distinct signals for the carbons of the quinazoline and phenyl rings, as well as the chloromethyl group.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **2-(Chloromethyl)-4-phenylquinazoline**

Carbon	Predicted Chemical Shift (δ , ppm)	Key Comparative Insights
$-\text{CH}_2\text{Cl}$	40 - 50	In 2-(Chloromethyl)-4-methylquinazoline, the chloromethyl carbon appears in this range due to the electronegativity of the chlorine atom.[2]
Aromatic Carbons	120 - 150	Carbons of both the quinazoline and phenyl rings will resonate in this typical aromatic region.[2]
Quaternary Carbons (C2, C4, C4a, C8a)	145 - 170	These carbons, lacking directly attached protons, will generally have weaker signals and appear further downfield. C2 and C4 will be the most deshielded.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **2-(Chloromethyl)-4-phenylquinazoline** is expected to show characteristic absorption bands for aromatic C-H, C=C, C=N, and C-Cl bonds.

Table 3: Predicted IR Absorption Frequencies for **2-(Chloromethyl)-4-phenylquinazoline**

Functional Group	Predicted Wavenumber (cm ⁻¹)	Key Comparative Insights
Aromatic C-H stretching	~3050	This is a characteristic region for C-H stretches in aromatic systems.[2]
C=N and C=C stretching	1550 - 1650	These vibrations within the quinazoline and phenyl rings are expected in this region.[2]
C-Cl stretching	700 - 800	The C-Cl bond of the chloromethyl group will likely show an absorption band in this range.[2]

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For **2-(Chloromethyl)-4-phenylquinazoline**, the molecular ion peak (M⁺) is expected at an m/z of 254.71.

The fragmentation pattern would likely involve the loss of the chlorine atom and subsequent rearrangements of the quinazoline ring. Analysis of the isotopic pattern for the molecular ion peak would show a characteristic M+2 peak with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom.

Comparative Analysis with Alternative Quinazoline Derivatives

To further refine our understanding of the spectroscopic properties of **2-(Chloromethyl)-4-phenylquinazoline**, a comparison with closely related analogs is invaluable.

2-(Chloromethyl)-4-methylquinazoline

This compound shares the 2-(chloromethyl)quinazoline core. The primary difference in the ^1H NMR spectrum would be the presence of a singlet for the methyl group around 2.98 ppm, and the absence of signals corresponding to the phenyl protons.[2] The aromatic region would be simpler, showing only the signals for the quinazoline ring protons.

2-Chloro-4-phenylquinazoline

This isomer provides insight into the effect of the substituent positions. The absence of the $-\text{CH}_2\text{Cl}$ group would be evident in both ^1H and ^{13}C NMR spectra. The ^1H NMR spectrum would show a more complex aromatic region due to the influence of the chloro group on the quinazoline ring protons.[3]

Experimental Protocols for Spectroscopic Characterization

The following are standard protocols for obtaining the spectroscopic data discussed above.

Sample Preparation

- NMR Spectroscopy: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl_3 , $\text{DMSO}-d_6$) in an NMR tube.
- IR Spectroscopy: For solid samples, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk.
- Mass Spectrometry: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol, acetonitrile) for analysis by techniques such as electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).

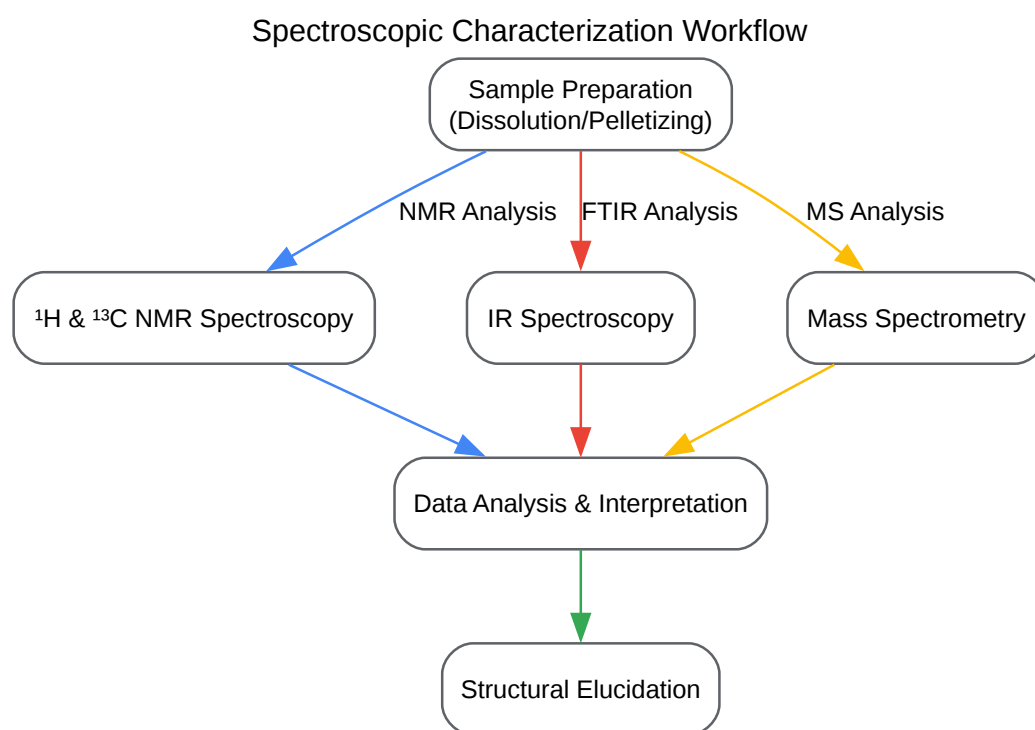
Instrumentation and Data Acquisition

- NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution of the aromatic proton signals.
- IR Spectroscopy: A Fourier-transform infrared (FTIR) spectrometer is typically used to obtain the IR spectrum.

- Mass Spectrometry: A high-resolution mass spectrometer (HRMS) is ideal for accurate mass determination and confirmation of the molecular formula.

Visualizing the Structure and Spectroscopic Workflow

Caption: Chemical structure of **2-(Chloromethyl)-4-phenylquinazoline**.



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Caption: A typical workflow for the spectroscopic characterization of a synthetic compound.

Conclusion

While direct experimental spectroscopic data for **2-(Chloromethyl)-4-phenylquinazoline** remains elusive in the public domain, a comprehensive and reliable characterization can be

achieved through a comparative analysis with structurally related compounds. By understanding the fundamental principles of spectroscopic techniques and leveraging the available data for similar quinazoline derivatives, researchers can confidently predict and interpret the ^1H NMR, ^{13}C NMR, IR, and mass spectra of this important synthetic intermediate. This guide provides a robust framework for such an analysis, ensuring the structural integrity of this versatile building block in drug discovery and development endeavors.

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